3-(2-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[2-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-oxoethyl]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-26-11-17(10-25-26)20-13-27(12-16-6-2-3-7-18(16)20)22(29)14-28-15-24-21-9-5-4-8-19(21)23(28)30/h2-11,15,20H,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASSDAQDUAYYPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CN4C=NC5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features multiple pharmacophoric elements, including a quinazoline core, a pyrazole moiety, and an isoquinoline structure, which may contribute to its diverse biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and quinazoline scaffolds. For instance, derivatives of pyrazoles have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in cancer cells, particularly through mechanisms involving reactive oxygen species (ROS) .
The biological activity of this compound may involve:
- Inhibition of Cell Proliferation : Studies indicate that similar compounds can inhibit cell growth by interfering with cell cycle progression.
- Induction of Apoptosis : Research suggests that the compound can promote apoptosis in cancer cells through ROS-mediated pathways .
- Enzyme Inhibition : The quinazoline moiety is known to exhibit inhibitory effects on various enzymes involved in cancer progression.
Study 1: Cytotoxicity Evaluation
A study conducted on a series of pyrazole derivatives demonstrated that compounds with similar structures exhibited IC50 values ranging from 2.23 µM to 3.75 µM against HepG2 cells, indicating potent cytotoxicity . This suggests that this compound could possess comparable or enhanced activity.
Study 2: Mechanistic Insights
Research into the apoptotic pathways activated by related compounds revealed that they can trigger mitochondrial dysfunction and activate caspase pathways, leading to programmed cell death . This mechanism is critical in assessing the therapeutic potential of the compound in oncology.
Comparative Biological Activity Table
| Compound Structure | IC50 (µM) | Cell Line | Activity Type |
|---|---|---|---|
| Pyrazole Derivative A | 2.41 | MDA-MB-231 | Anticancer |
| Pyrazole Derivative B | 2.23 | HepG2 | Anticancer |
| This compound | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)quinazolin-4(3H)-one, and how are intermediates monitored?
- Methodology :
- Multi-step synthesis involves condensation of pyrazole and isoquinoline precursors, followed by coupling with a quinazolinone scaffold. Key steps include:
- Step 1 : Formation of the 3,4-dihydroisoquinoline moiety via reductive cyclization of nitroarenes (e.g., using Pd catalysts and formic acid derivatives as CO surrogates) .
- Step 2 : Introduction of the 1-methylpyrazole group via nucleophilic substitution or Suzuki coupling .
- Step 3 : Final coupling with the quinazolinone core using a 2-oxoethyl linker.
- Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) track reaction progress.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol .
Q. What spectroscopic and crystallographic methods confirm the compound’s structural integrity?
- Characterization workflow :
- NMR : H and C NMR verify proton environments and carbon frameworks (e.g., pyrazole C-H at δ 7.5–8.5 ppm, quinazolinone carbonyl at ~170 ppm) .
- HRMS : Confirms molecular formula (e.g., [M+H] or [M+Na] peaks).
- X-ray crystallography : SHELXL refines crystal structures to resolve bond lengths/angles and confirm stereochemistry .
- Common pitfalls : Discrepancies in NMR splitting patterns may indicate impurities or tautomerism; X-ray data must resolve these .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data (e.g., NMR vs. X-ray) for this compound?
- Case study : If NMR suggests rotational isomerism but X-ray shows a single conformation:
- Dynamic NMR (DNMR) : Vary temperature to observe coalescence of split peaks, confirming isomer interconversion .
- DFT calculations : Compare theoretical NMR shifts with experimental data to identify dominant conformers.
- SHELX refinement : Use twin refinement or disorder modeling in SHELXL to reconcile crystallographic data with observed dynamics .
Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in biological systems?
- In vitro assays :
- Target engagement : Fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to kinases or GPCRs (common targets for quinazolinones) .
- Cellular assays : Dose-dependent cytotoxicity (MTT assay) and apoptosis markers (e.g., caspase-3 activation).
- In silico tools : Molecular docking (AutoDock Vina) and MD simulations to predict binding modes and stability .
- Data contradiction resolution : Validate target specificity using knock-out cell lines or competitive inhibitors .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
- SAR strategy :
- Core modifications : Compare activity of quinazolinone vs. pyrazolo[3,4-b]pyridine analogs .
- Substitution patterns : Vary substituents on the pyrazole (e.g., methyl vs. trifluoromethyl) and isoquinoline (e.g., methoxy vs. halogen) .
- Linker optimization : Test 2-oxoethyl vs. sulfonyl or piperazinyl linkers for solubility/bioavailability .
- Data analysis : Use IC values and pharmacokinetic parameters (LogP, clearance) to prioritize candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
